(E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid
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Overview
Description
(E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid typically involves the formation of the triazole ring followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, 3-amino-1,2,4-triazole can be used as a starting material, which undergoes a series of reactions including condensation and cyclization to form the desired triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield triazole ketones, while reduction of the acrylic acid moiety can produce saturated triazole derivatives .
Scientific Research Applications
(E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of (E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. This interaction can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as 1,2,3-triazole and 1,2,4-triazole. These compounds share the triazole ring structure but differ in the arrangement of nitrogen atoms and substituents .
Uniqueness
(E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)acrylic acid is unique due to the presence of both the triazole ring and the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H,(H,9,10)(H2,6,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHXGAAKITUNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=NNC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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